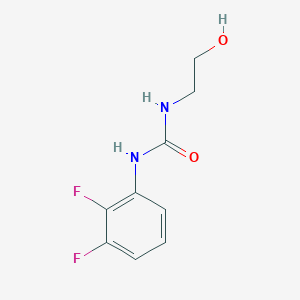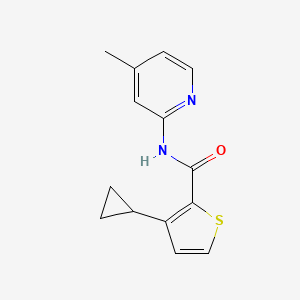
1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea, also known as DFP-10917, is a chemical compound that has been studied for its potential use in cancer treatment. This compound is a member of the urea class of compounds and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea has been shown to have low toxicity in preclinical studies. It has been shown to be well-tolerated in animal models and has not been associated with significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea in lab experiments is its low toxicity. This makes it a good candidate for further study in animal models. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea. One area of interest is to further study its mechanism of action and optimize its use in cancer treatment. Another area of interest is to investigate its potential use in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is potential for further study on the use of 1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea in other disease states beyond cancer.
Synthesemethoden
The synthesis of 1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea involves the reaction of 2,3-difluoroaniline with ethyl carbamate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea has been studied for its potential use in cancer treatment. Preclinical studies have shown that this compound has anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(2,3-difluorophenyl)-3-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-6-2-1-3-7(8(6)11)13-9(15)12-4-5-14/h1-3,14H,4-5H2,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWGOFRTUALSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)

![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)
![2-acetamido-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7532003.png)

![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-cyclopropyl-N-methylacetamide](/img/structure/B7532013.png)
![2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7532018.png)